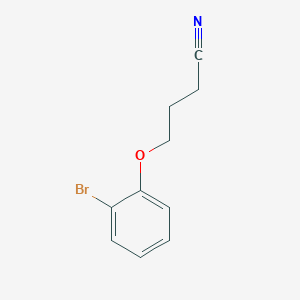

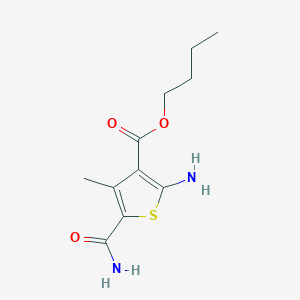

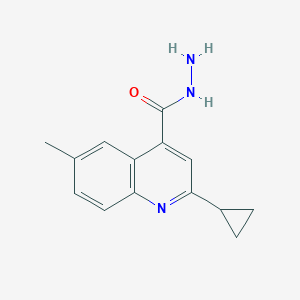

![molecular formula C11H11ClFN3OS B1292969 5-[1-(2-氯-4-氟苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-硫醇 CAS No. 861444-13-5](/img/structure/B1292969.png)

5-[1-(2-氯-4-氟苯氧基)乙基]-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[1-(2-Chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CFMTT) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments.

科学研究应用

Agricultural Herbicide

This compound is structurally related to Pyraflufen-ethyl , a herbicide used in agriculture . It acts by inhibiting protoporphyrinogen oxidase, an enzyme essential for chlorophyll synthesis. This leads to the disruption of cell membranes and plant death, particularly in broadleaf weeds. The compound’s efficacy in various environmental conditions and its degradation rate in soil and plants could be areas of research.

Antiviral Research

Indole derivatives, which share a similar molecular framework with our compound, have shown significant antiviral activities . Research could explore the potential of this compound as an antiviral agent, possibly against RNA and DNA viruses. Its effectiveness against specific viruses, mechanisms of action, and therapeutic index would be key research points.

Material Science

The related compound Pyraflufen-ethyl has properties that could be applied in material science, such as forming stable suspensions in solutions which could be useful in creating novel materials or coatings . The compound’s interaction with other materials and its stability under various conditions would be of interest.

Environmental Impact Assessment

Studying the environmental impact of this compound, especially its aquatic toxicity and degradation products, is crucial . Research could focus on its long-term effects on ecosystems, bioaccumulation, and potential as an environmental pollutant.

作用机制

Target of Action

The primary target of this compound is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

The compound interacts with its target, Protox, by inhibiting its activity . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately plant death .

Biochemical Pathways

The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox disrupts this pathway, leading to the accumulation of protoporphyrin IX . The downstream effect is the production of reactive oxygen species that cause cell damage and plant death .

Result of Action

The result of the compound’s action is the death of the plant cells due to the damage caused by the reactive oxygen species . This leads to the wilting and death of the plant, thereby controlling the growth of unwanted plants or weeds .

Action Environment

Environmental factors such as light, temperature, and soil properties can influence the action, efficacy, and stability of this compound. For instance, light exposure is necessary for the compound to exert its herbicidal effect . Additionally, soil properties can affect the compound’s absorption and degradation in the environment.

属性

IUPAC Name |

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFN3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(13)5-8(9)12/h3-6H,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDABGJCADJDKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

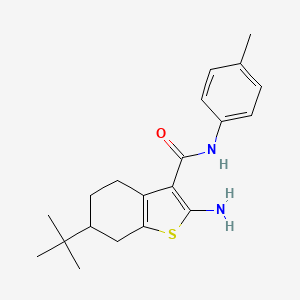

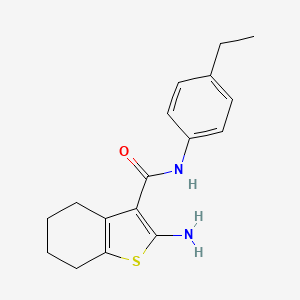

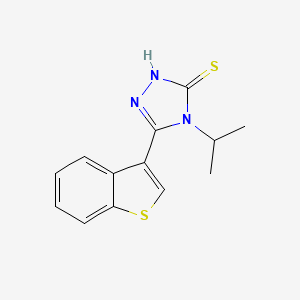

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)

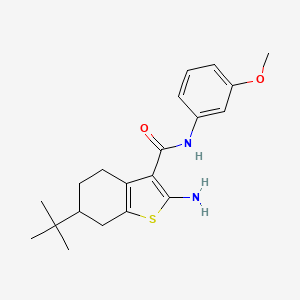

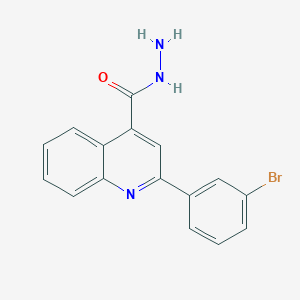

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

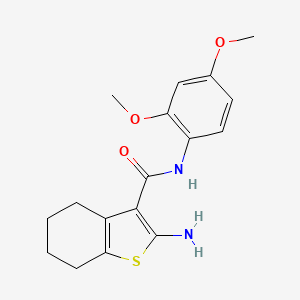

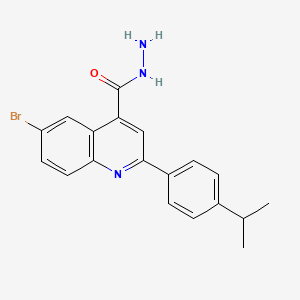

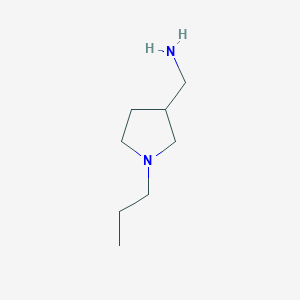

![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)